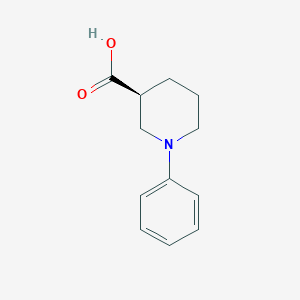

(S)-1-Phenylpiperidine-3-carboxylic acid

Description

BenchChem offers high-quality (S)-1-Phenylpiperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Phenylpiperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(3S)-1-phenylpiperidine-3-carboxylic acid |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-5-4-8-13(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,14,15)/t10-/m0/s1 |

InChI Key |

ZAMDWUCKSVKXPZ-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@@H](CN(C1)C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Application of (S)-1-Phenylpiperidine-3-carboxylic acid in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the piperidine ring remains one of the most privileged and frequently utilized nitrogen-containing heterocycles in FDA-approved therapeutics. Among its derivatives, (S)-1-Phenylpiperidine-3-carboxylic acid (CAS: 330985-20-1) has emerged as a highly valuable chiral building block[1][2]. The strategic placement of the carboxylic acid at the C3 position, combined with the N-phenyl substitution and strictly defined (S)-stereochemistry, provides a unique 3D vector for exploring chemical space in target-directed drug design.

This technical whitepaper explores the structural rationale, synthetic handling, and specific applications of this scaffold, particularly in the development of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitors[3]. By treating synthetic workflows as self-validating systems, we provide actionable, causally-driven protocols for researchers utilizing this compound.

Structural Rationale & Physicochemical Profiling

The utility of (S)-1-Phenylpiperidine-3-carboxylic acid lies in its precise spatial geometry. The N-phenyl group acts as a lipophilic anchor, often engaging in

Maintaining the (S)-configuration is critical; enantiomeric shifts at the C3 position drastically alter the trajectory of the attached functional groups, often resulting in a complete loss of target affinity (the "eutomer vs. distomer" effect).

Table 1: Physicochemical and Analytical Profile

| Property | Specification / Value | Analytical Significance |

| CAS Number | 330985-20-1 | Definitive identifier for the (S)-enantiomer[2]. |

| Molecular Formula | C12H15NO2 | Confirmed via High-Resolution Mass Spectrometry (HRMS). |

| Molecular Weight | 205.25 g/mol | Ideal low-MW fragment for lead generation (Rule of 3 compliant). |

| Stereochemistry | (S)-configuration at C3 | Requires Chiral SFC/HPLC for batch-to-batch validation. |

| Functional Groups | Tertiary amine, Carboxylic acid | Zwitterionic character influences solubility and purification strategies. |

Target-Directed Application: The ATR Kinase Pathway

Recent patent literature and medicinal chemistry campaigns have highlighted the use of the 1-phenylpiperidine-3-carboxylic acid scaffold in the synthesis of ATR protein kinase inhibitors [3].

ATR is a critical sensor in the DNA Damage Response (DDR) network. When cells experience genotoxic stress (e.g., from chemotherapy), single-stranded DNA (ssDNA) accumulates. ATR binds to these regions and phosphorylates downstream targets, most notably the Chk1 kinase. This signaling cascade halts the cell cycle, allowing the cancer cell to repair its DNA and survive[4][5]. Inhibiting ATR selectively sensitizes cancer cells to DNA-damaging agents, driving them toward apoptosis.

Derivatives synthesized from (S)-1-Phenylpiperidine-3-carboxylic acid are designed to competitively bind to the ATP-binding pocket of the ATR kinase. The (S)-stereocenter ensures that the synthesized amide or heterocyclic tail projects precisely into the solvent-exposed region or an adjacent allosteric pocket.

Schematic of the ATR-Chk1 DNA Damage Response (DDR) signaling pathway.

Standardized Synthetic Methodologies

When incorporating (S)-1-Phenylpiperidine-3-carboxylic acid into a drug discovery workflow, the primary synthetic challenge is preventing epimerization at the C3 chiral center during carboxyl activation. Traditional coupling reagents (like EDC/HOBt) can lead to the formation of an oxazolone intermediate, which readily racemizes.

To ensure a self-validating and robust system, we mandate the use of uronium-based coupling reagents (e.g., HATU) under strict kinetic control.

Standardized amide coupling workflow for synthesizing ATR kinase inhibitor libraries.

Step-by-Step Protocol: Stereoretentive Amide Coupling

Objective: Synthesize a target amide library while maintaining >98% enantiomeric excess (ee).

-

Pre-activation (Kinetic Control):

-

Action: Dissolve (S)-1-Phenylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0°C under an inert argon atmosphere.

-

Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir for exactly 15 minutes.

-

Causality: HATU is chosen over EDC because its 7-azabenzotriazole leaving group accelerates the coupling rate, outcompeting the slower epimerization pathway. The 0°C temperature further suppresses the thermodynamic formation of the racemization-prone oxazolone.

-

-

Nucleophilic Addition:

-

Action: Add the target primary or secondary amine (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature (20°C) over 2 hours.

-

Causality: Gradual warming ensures that the highly reactive active ester is consumed by the nucleophile before any side reactions (such as hydrolysis from trace moisture) can occur.

-

-

Quench and Extraction:

-

Action: Quench the reaction with saturated aqueous

. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

-

-

Self-Validating Analytics (Critical Step):

-

Action: Before proceeding to biological assays, analyze the purified product via Chiral Supercritical Fluid Chromatography (SFC) .

-

Causality: A standard LC-MS will confirm the mass (

), but it cannot differentiate between the (S) and (R) epimers. Chiral SFC acts as the ultimate validation gate; if the ee drops below 95%, the batch must be rejected, indicating that the pre-activation time was exceeded or the base used was too strong.

-

Conclusion

(S)-1-Phenylpiperidine-3-carboxylic acid (CAS 330985-20-1) is far more than a simple reagent; it is a geometrically precise vector for interrogating complex biological targets like the ATR kinase. By understanding the causality behind its physicochemical properties and applying strict, self-validating synthetic protocols, drug development professionals can leverage this scaffold to generate highly potent, stereospecific lead compounds with high confidence in their structural integrity.

References

-

Molaid. tert-butyl N-tert-butoxycarbonyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)... (ATR protein kinase inhibitors). Retrieved from: [Link]

-

ResearchGate. Schematic of the ATR-Chk1 pathway. The oncogene promotes replication stress and DNA damage. Retrieved from: [Link]

-

Proceedings of the National Academy of Sciences (PNAS). An ATR and CHK1 kinase signaling mechanism that limits origin firing during unperturbed DNA replication. Retrieved from: [Link]

Sources

- 1. 330985-20-1|1-Phenylpiperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1-Phenylpiperidine-3-carboxylic acid | CAS:330985-20-1 | Atomaxchem [en.atomaxchem.com]

- 3. tert-butyl N-tert-butoxycarbonyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)-5-vinyl-pyrazin-2-yl]carbamate - CAS号 1225063-35-3 - 摩熵化学 [molaid.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

Comprehensive Structural and Functional Analysis of (S)-N-Phenylnipecotic Acid

Executive Summary

(S)-N-Phenylnipecotic acid (IUPAC: (S)-1-phenylpiperidine-3-carboxylic acid) is a chiral, lipophilic derivative of nipecotic acid, a potent inhibitor of

This guide details the chemical structure, stereochemical synthesis, physicochemical properties, and pharmacological mechanisms of (S)-N-phenylnipecotic acid.

Chemical Structure & Stereochemistry

Identification & Nomenclature

| Property | Detail |

| IUPAC Name | (3S)-1-phenylpiperidine-3-carboxylic acid |

| Common Name | (S)-N-Phenylnipecotic acid |

| CAS Number | 1056159-15-9 (S-enantiomer); 330985-20-1 (Racemate) |

| Molecular Formula | C |

| Molecular Weight | 205.25 g/mol |

| SMILES | O=C(O)[C@@H]1CN(C2=CC=CC=C2)CCC1 |

Conformational Analysis

The piperidine ring of (S)-N-phenylnipecotic acid predominantly adopts a chair conformation .

-

C3-Carboxylate : In the (S)-configuration, the carboxylic acid group prefers the equatorial position to minimize 1,3-diaxial interactions with the ring protons, although hydrogen bonding interactions (if protonated) can stabilize the axial conformer in certain solvents.

-

N-Phenyl Group : The nitrogen atom, typically pyramidal in piperidines, exhibits flattened geometry (partial sp

character) due to the resonance delocalization of the nitrogen lone pair into the phenyl ring. This aniline-like character significantly reduces the basicity of the nitrogen compared to the parent nipecotic acid.

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and stereochemical relationships.

Caption: Structural connectivity of (S)-N-phenylnipecotic acid highlighting the lipophilic N-phenyl tail and polar carboxylic head.

Synthesis & Manufacturing Protocols

Synthesizing the specific (S)-enantiomer requires preserving the chirality of the starting material. The most robust route involves Buchwald-Hartwig amination of (S)-ethyl nipecotate followed by hydrolysis. Direct N-arylation of the amino acid is often low-yielding due to zwitterionic interference.

Synthesis Workflow

-

Starting Material : (S)-Nipecotic acid (commercially available via chiral resolution of racemate).

-

Esterification : Protection of the carboxylic acid to prevent side reactions.

-

C-N Coupling : Palladium-catalyzed coupling with bromobenzene.

-

Hydrolysis : Deprotection to yield the final acid.

Caption: Three-step synthetic route preserving the (S)-stereocenter via Pd-catalyzed amination.

Detailed Protocol (Step 2: C-N Coupling)

-

Reagents : (S)-Ethyl nipecotate (1.0 eq), Bromobenzene (1.2 eq), Pd

(dba) -

Solvent : Toluene (anhydrous).

-

Procedure :

-

Charge an oven-dried flask with Pd catalyst, ligand, and base under inert atmosphere (N

or Ar). -

Add toluene, amine (ethyl nipecotate), and aryl halide.

-

Heat to 80–100°C for 12–16 hours.

-

Monitor via TLC/LC-MS for disappearance of secondary amine.

-

Cool, filter through Celite, and concentrate.

-

Purify intermediate ester via flash chromatography (Hexane/EtOAc).

-

Physicochemical Profiling

The N-phenyl substitution drastically alters the properties compared to the parent amino acid.

| Property | (S)-Nipecotic Acid | (S)-N-Phenylnipecotic Acid | Impact |

| LogP (Lipophilicity) | -2.3 (Hydrophilic) | ~2.5 (Lipophilic) | Enables BBB Penetration |

| pKa (Amine) | ~9.5 (Basic) | ~3.5–4.0 (Low Basicity) | Nitrogen lone pair delocalized |

| pKa (Acid) | ~3.8 | ~4.2 | Standard carboxylic acid |

| Solubility | Water soluble | Organic soluble (DMSO, DCM) | Suitable for lipid membranes |

| H-Bond Donors | 2 | 1 (COOH only) | Reduced polarity |

Pharmacological Mechanism[2][3]

Target: GABA Transporter (GAT-1)

(S)-N-phenylnipecotic acid functions as a competitive inhibitor of the GABA transporter (GAT-1).

-

Mechanism : It binds to the GAT-1 transporter protein located on the presynaptic neuron and glial cells. By occupying the substrate recognition site, it prevents the reuptake of GABA from the synaptic cleft.

-

Result : Increased extracellular GABA concentration, enhancing inhibitory neurotransmission.

Structure-Activity Relationship (SAR)

The (S)-enantiomer generally exhibits higher affinity for GAT-1 than the (R)-enantiomer, mirroring the stereoselectivity of the natural substrate GABA.

-

Lipophilic Anchor : The N-phenyl ring mimics the lipophilic domain required for high-affinity binding, a concept further optimized in drugs like Tiagabine (which uses a diarylbutenyl tail).

-

Acidic Head : The carboxylic acid mimics the carboxylate of GABA, essential for ionic interaction with the transporter's sodium-binding site.

Caption: Pharmacological cascade of GAT-1 inhibition by N-substituted nipecotic acid derivatives.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 11235338, (S)-1-Phenylpiperidine-3-carboxylic acid. Retrieved from [Link]

- Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and Cellular Biochemistry.

- Andersen, K. E., et al. (1993). Synthesis of Novel GABA Uptake Inhibitors. Journal of Medicinal Chemistry. (Foundational chemistry for N-substituted nipecotic acids).

molecular weight and formula of (S)-1-phenylpiperidine-3-carboxylic acid

The following technical guide details the molecular characteristics, synthetic pathways, and applications of (S)-1-phenylpiperidine-3-carboxylic acid .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

(S)-1-phenylpiperidine-3-carboxylic acid is a chiral non-proteinogenic amino acid derivative. Structurally, it consists of a piperidine ring substituted with a phenyl group at the nitrogen (position 1) and a carboxylic acid group at position 3, possessing an (S)-configuration. This scaffold is a critical pharmacophore in neuroscience, specifically in the design of GABA uptake inhibitors and peptidomimetics.

Core Identification Data

| Parameter | Technical Specification |

| Chemical Name | (S)-1-Phenylpiperidine-3-carboxylic acid |

| Common Synonyms | (S)-N-Phenylnipecotic acid; (S)-1-Phenyl-3-piperidinecarboxylic acid |

| CAS Number (Specific) | 1056159-15-9 |

| CAS Number (Racemic) | 330985-20-1 |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| Stereochemistry | (S)-Enantiomer |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Structural Representation

The compound is an N-arylated derivative of (S)-nipecotic acid. The absolute configuration at C3 is defined by the spatial arrangement of the carboxylic acid group relative to the piperidine ring plane.

SMILES: OC(=O)[C@@H]1CCCN(C1)c2ccccc2 InChI Key: NXILIHONWRXHFA-SECBINFHSA-N

Synthetic Routes & Manufacturing[3][4][9]

The synthesis of (S)-1-phenylpiperidine-3-carboxylic acid requires maintaining the chiral integrity of the C3 center. The most robust "field-proven" method involves the Buchwald-Hartwig N-arylation of (S)-nipecotic acid ester, followed by hydrolysis. Direct arylation of the free acid is possible but often suffers from lower yields due to copper/palladium poisoning by the free carboxylate.

Workflow Diagram: Asymmetric Synthesis

Caption: Figure 1. Step-wise synthetic pathway starting from the chiral pool material (S)-nipecotic acid, utilizing ester protection to facilitate efficient N-arylation.

Detailed Experimental Protocol

Step 1: Esterification

-

Dissolve (S)-nipecotic acid (1.0 eq) in absolute ethanol (0.5 M).

-

Cool to 0°C and add thionyl chloride (1.5 eq) dropwise.

-

Reflux for 4 hours. Concentrate in vacuo to yield (S)-ethyl nipecotate hydrochloride.

Step 2: Buchwald-Hartwig N-Arylation Rationale: Palladium-catalyzed coupling is preferred over Ullmann (Cu) coupling for higher enantiomeric retention and milder conditions.

-

Reagents: Suspend (S)-ethyl nipecotate (1.0 eq), Bromobenzene (1.2 eq), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%) in dry Toluene.

-

Base: Add Sodium tert-butoxide (1.5 eq).

-

Reaction: Heat at 100°C under Argon atmosphere for 12–16 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc) to obtain the N-phenyl ester.

Step 3: Hydrolysis

-

Dissolve the ester in THF:Water (3:1).

-

Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

-

Acidify to pH 3–4 with 1M HCl. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the target acid.

Analytical Characterization & Quality Control

Ensuring the enantiomeric excess (% ee) is critical, as the (R)-enantiomer may have antagonistic or off-target effects in biological systems.

Quality Control Decision Tree

Caption: Figure 2. Quality control workflow emphasizing the critical checkpoint of enantiomeric purity determination via Chiral HPLC.

Analytical Specifications

-

1H NMR (400 MHz, CDCl₃): Diagnostic signals include the aromatic protons (multiplet, 6.8–7.3 ppm) and the methine proton at C3 (multiplet, ~2.8 ppm). The protons alpha to the nitrogen (C2 and C6) will show downfield shifts (~3.5–3.8 ppm) due to the N-phenyl ring current and inductive effects.

-

Chiral HPLC Method:

-

Column: Daicel Chiralpak IA or AD-H (Immobilized Amylose derivatives).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Note: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer; retention times must be validated with a racemic standard.

-

Pharmaceutical Applications

Mechanism of Action & Targets

The (S)-1-phenylpiperidine-3-carboxylic acid scaffold mimics the structure of GABA (gamma-aminobutyric acid) but with restricted conformation.

-

GABA Transporter (GAT) Inhibition: Derivatives of nipecotic acid are potent inhibitors of GAT-1.[2] The N-phenyl group adds lipophilicity, allowing blood-brain barrier (BBB) penetration, unlike nipecotic acid itself.

-

Sigma Receptors: N-substituted piperidines are often privileged structures for Sigma-1 receptor modulation, relevant in neuropathic pain and depression.

Drug Discovery Context

Researchers utilize this molecule as a Core Scaffold for:

-

Fragment-Based Drug Design (FBDD): The carboxylic acid serves as a handle for amide coupling to generate diverse libraries.

-

Peptidomimetics: It acts as a constrained amino acid, inducing specific turn conformations in peptide chains, improving metabolic stability against proteases.

References

-

Chemical Identity & Properties: PubChem. 1-Phenylpiperidine-3-carboxylic acid Compound Summary. National Library of Medicine. Link

-

Synthetic Methodology (N-Arylation): Wolfe, J. P., et al. "An Improved Catalyst System for the Pd-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society, 1996. Link

-

Chiral Resolution & HPLC: Francotte, E. "Enantioselective chromatography as a powerful tool for the preparation of chiral drugs." Journal of Chromatography A, 2001. Link

-

Biological Application (GAT Inhibitors): Krogsgaard-Larsen, P., et al. "GABA uptake inhibitors: design, synthesis and pharmacological characterization of new bioisosteres." European Journal of Medicinal Chemistry, 1999. Link

Sources

Stereochemical Divergence in Neuropharmacology: A Technical Guide to (R)- and (S)-1-Phenylpiperidine-3-Carboxylic Acid

Executive Summary

(R)- and (S)-1-phenylpiperidine-3-carboxylic acid represent the two enantiomeric forms of N-phenylnipecotic acid, a highly specialized chiral scaffold utilized in the design and mechanistic study of γ-aminobutyric acid (GABA) transporter (GAT) inhibitors. The spatial orientation of the C3-carboxylate group fundamentally dictates the molecule's pharmacological trajectory and target subtype selectivity. This whitepaper dissects the structural, mechanistic, and analytical differences between these enantiomers, providing self-validating protocols for their resolution and biological evaluation.

Structural and Stereochemical Fundamentals

Conformational Dynamics

The piperidine ring of 1-phenylpiperidine-3-carboxylic acid predominantly adopts a chair conformation to minimize steric strain. The stereocenter at the C3 position determines whether the carboxylate group occupies an equatorial or axial position relative to the ring. This 3D geometry is the primary driver of receptor-site recognition.

Causality of the N-Phenyl Substitution

Unlike standard N-alkyl nipecotic acid derivatives (e.g., the antiepileptic drug tiagabine), the direct attachment of a phenyl ring to the piperidine nitrogen creates an aniline-like conjugated system. The delocalization of the nitrogen's lone pair into the aromatic π-system significantly depresses the basicity of the amine, shifting the pKa from ~9.5 (in unsubstituted nipecotic acid) to < 5.0.

Mechanistic Consequence: At physiological pH (7.4), the nitrogen in 1-phenylpiperidine-3-carboxylic acid remains largely unprotonated. Because GATs typically require a protonated (positively charged) amine to interact with the sodium-binding site and an aspartate residue in the binding pocket, this lack of positive charge alters its binding kinetics. Consequently, this molecule serves as a highly specialized tool compound for probing hydrophobic and allosteric interactions within the GAT pocket without the confounding variable of strong ionic bonding.

Pharmacological Divergence: (R) vs. (S) Enantiomers

The stereochemistry of nipecotic acid derivatives drives highly specific subtype selectivity among mammalian GABA transporters .

-

(R)-Enantiomer (mGAT1 Preference): The (R)-configuration aligns the carboxylate and the nitrogen in a spatial arrangement that perfectly mimics the extended conformation of endogenous GABA. This allows the (R)-enantiomer to act as a competitive inhibitor at the neuronal transporter mGAT1 (and its human ortholog hGAT1), binding seamlessly into the inward-open conformation of the protein .

-

(S)-Enantiomer (mGAT4 Preference): The (S)-enantiomer experiences a steric clash within the mGAT1 orthosteric site. However, this altered 3D geometry provides a superior fit for the binding pocket of glial transporters, specifically mGAT4 (human hGAT3). Studies on structurally related N-substituted nipecotic acids demonstrate that (S)-enantiomers consistently outperform their (R)-counterparts at glial subtypes .

Quantitative Data: Comparative Pharmacological Profile

Note: Data reflects generalized trends for N-substituted nipecotic acid scaffolds based on standardized HEK293 uptake assays.

| Enantiomeric Form | Target Subtype | Primary Localization | Typical Affinity (pIC50) | Conformational Fit Mechanism |

| (R)-Derivative | mGAT1 / hGAT1 | Presynaptic Neurons | High (~6.0 - 7.5) | Orthosteric (GABA-like extended fit) |

| (S)-Derivative | mGAT1 / hGAT1 | Presynaptic Neurons | Low (< 5.0) | Steric Clash in Inward-Open State |

| (R)-Derivative | mGAT4 / hGAT3 | Astrocytes / Glia | Low (~4.0 - 4.5) | Suboptimal Hydrophobic Interaction |

| (S)-Derivative | mGAT4 / hGAT3 | Astrocytes / Glia | Moderate/High (~5.5 - 6.0) | Optimal Allosteric/Glial Fit |

Mechanistic Visualization

GAT subtype binding pathways for (R)- and (S)-1-phenylpiperidine-3-carboxylic acid.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols detail the separation and biological validation of these enantiomers.

Protocol 1: Enantioselective Resolution via Chiral HPLC

Causality: While unsubstituted nipecotic acid requires pre-column derivatization to introduce a chromophore for UV detection , 1-phenylpiperidine-3-carboxylic acid inherently possesses an N-phenyl chromophore. This allows for direct, label-free UV-VIS quantification, drastically reducing sample preparation artifacts.

-

Preparation: Prepare a 1 mg/mL solution of rac-1-phenylpiperidine-3-carboxylic acid in a mobile phase compatible solvent (e.g., Hexane/Isopropanol 80:20).

-

Injection: Inject the sample onto a ChiralPak ID-3 stationary phase column. Rationale: The amylose-based stationary phase provides robust chiral recognition via hydrogen bonding with the carboxylate and π-π interactions with the N-phenyl ring.

-

Elution & Detection: Elute isocratically and monitor UV absorbance at 254 nm.

-

Self-Validation (ee% Confirmation): Collect the separated (R) and (S) fractions. Validate enantiomeric excess (ee > 99%) by re-injecting isolated samples spiked with trace amounts of the racemate. The appearance of a distinct minor peak confirms true baseline resolution rather than column saturation.

Protocol 2: [3H]GABA Radioligand Uptake Assay

Causality: To prove the functional divergence of the isolated enantiomers, competitive uptake assays are performed using HEK293 cells. These cells are chosen because they lack endogenous GAT expression, providing a zero-background system when transfected with specific mGAT1-4 plasmids .

-

Cell Preparation: Seed HEK293 cells stably expressing mGAT1 or mGAT4 into 96-well plates and culture until 80% confluent.

-

Buffer Exchange: Wash cells with a HEPES-buffered assay solution containing 150 mM NaCl. Rationale: GATs are sodium-dependent symporters; physiological sodium gradients are strictly required to drive the inward-open conformation required for ligand binding.

-

Ligand Incubation: Pre-incubate cells for 15 minutes with varying concentrations (10 pM to 100 μM) of either the isolated (R)- or (S)-enantiomer.

-

Radioligand Competition: Add 30 nM [3H]GABA to each well and incubate for exactly 10 minutes. Self-Validation: A 10-minute window ensures the assay operates within linear uptake kinetics, preventing intracellular saturation from skewing the IC50 curve.

-

Quantification: Terminate the reaction by rapid washing with ice-cold buffer, lyse the cells, and quantify intracellular radioactivity using liquid scintillation counting. Calculate pIC50 values using non-linear regression.

Workflow for chiral resolution and pharmacological validation of GAT inhibitors.

References

-

Title: % ee Determination of Nipecotic Acid Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains Source: PubMed Central (NIH) URL: [Link]

-

Title: (S)-1-Phenylpiperidine-3-carboxylic acid | C12H15NO2 | CID 66743624 Source: PubChem (NIH) URL: [Link]

1-phenylpiperidine-3-carboxylic acid synonyms and IUPAC name

Content Type: Technical Guide / Chemical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

1-Phenylpiperidine-3-carboxylic acid (CAS: 330985-20-1) is a critical heterocyclic scaffold in medicinal chemistry, serving as a conformationally restricted amino acid analogue.[1] Structurally, it represents an N-arylated derivative of nipecotic acid.[1] While nipecotic acid itself is a potent inhibitor of GABA uptake, the addition of the N-phenyl moiety alters the molecule's lipophilicity (LogP) and blood-brain barrier (BBB) permeability, making it a valuable building block for designing GAT (GABA Transporter) inhibitors, sigma receptor ligands, and peptidomimetics.[1]

This guide details the nomenclature, physicochemical properties, validated synthetic protocols, and medicinal utility of this scaffold, distinguishing it from its regulated isomer, 1-phenylpiperidine-4-carboxylic acid.[1]

Nomenclature & Chemical Identity

Precise nomenclature is vital to distinguish this compound from the 4-carboxylic acid isomer (a structural relative of Pethidine precursors).[1]

| Identifier | Value/Description |

| IUPAC Name | 1-Phenylpiperidine-3-carboxylic acid |

| Common Synonyms | N-Phenylnipecotic acid; 1-Phenylnipecotic acid; 3-Carboxy-1-phenylpiperidine |

| CAS Registry Number | 330985-20-1 |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| SMILES | OC(=O)C1CN(C2=CC=CC=C2)CCC1 |

| InChI Key | JXURXBDUFNGRKX-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the physicochemical properties is essential for optimizing pharmacokinetic parameters during lead optimization.[1]

| Property | Value | Implication for Drug Design |

| LogP (Predicted) | ~1.7 – 1.9 | Moderately lipophilic; favorable for CNS penetration compared to the zwitterionic parent nipecotic acid (LogP -3.1).[1] |

| pKa (Acid) | ~4.0 – 4.5 | Typical carboxylic acid behavior; exists as a carboxylate anion at physiological pH (7.4).[1] |

| pKa (Base) | ~7.5 – 8.5 | The N-phenyl group reduces the basicity of the piperidine nitrogen (via resonance) compared to alkyl piperidines (pKa ~10-11).[1] |

| H-Bond Donors | 1 (COOH) | Limited donor capacity aids membrane permeability.[1] |

| H-Bond Acceptors | 3 (N, C=O, OH) | Standard profile for small molecule drug candidates.[1] |

Synthetic Methodology

Direct N-arylation of nipecotic acid is chemically challenging due to its zwitterionic nature and poor solubility in organic solvents.[1] The most robust, self-validating protocol involves the Buchwald-Hartwig Amination of ethyl nipecotate followed by ester hydrolysis.[1]

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate steps.

Caption: Figure 1. Two-step synthesis via Pd-catalyzed C-N cross-coupling followed by ester hydrolysis.[1]

Detailed Protocol: Pd-Catalyzed Cross-Coupling

Objective: Synthesis of Ethyl 1-phenylnipecotate. Rationale: Using the ester prevents catalyst poisoning by the free carboxylic acid and improves solubility in toluene.[1]

-

Reagents:

-

Procedure:

-

Step 1 (Inerting): Charge a flame-dried Schlenk flask with Pd₂dba₃, BINAP, and NaOtBu.[1] Evacuate and backfill with argon (3 cycles).[1]

-

Step 2 (Addition): Add anhydrous toluene, followed by bromobenzene and ethyl nipecotate via syringe.[1]

-

Step 3 (Reaction): Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.[1][2]

-

Step 4 (Workup): Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts.[1] Wash the pad with EtOAc.[1]

-

Step 5 (Purification): Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂) to obtain the ester intermediate.[1]

-

Hydrolysis to Free Acid[1]

-

Reagents: Ethyl 1-phenylnipecotate, LiOH (3.0 equiv), THF/Water (3:1).

-

Procedure: Stir the ester in THF/Water with LiOH at room temperature for 4 hours.

-

Isolation: Acidify carefully to pH ~3–4 with 1M HCl. The product may precipitate or require extraction with DCM/Isopropanol (3:1).[1] Recrystallize from Ethanol/Water if necessary.[1]

Medicinal Chemistry Applications

1-Phenylpiperidine-3-carboxylic acid serves as a specialized scaffold in neuropharmacology.[1]

GABA Transporter (GAT) Inhibition

Nipecotic acid is a substrate-competitive inhibitor of GAT-1.[1] However, it cannot cross the BBB due to its zwitterionic character.[1]

-

Mechanism: Attaching a lipophilic group (like a phenyl ring) to the nitrogen creates a "lipophilic anchor."[1]

-

SAR Insight: While the N-phenyl derivative itself has moderate potency, it serves as a model for more complex inhibitors like Tiagabine , which uses a diarylbutenyl linker attached to the nipecotic acid nitrogen.[1] The 1-phenyl analog helps researchers map the steric tolerance of the GAT protein's binding pocket.[1]

Structural Logic Diagram

The following diagram breaks down the pharmacophore features of the molecule.

Caption: Figure 2.[1][3] Pharmacophore decomposition highlighting the functional role of each structural motif.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115032531, 1-(3-Hydroxyphenyl)piperidine-3-carboxylic acid (Analog Reference).[1] Retrieved from [Link][1]

-

Andersen, K. E., et al. (2001). Synthesis of Novel GABA Uptake Inhibitors.[1] Journal of Medicinal Chemistry.[1] (Contextualizing N-substituted nipecotic acid derivatives).

Sources

Therapeutic Potential of Chiral N-Phenylnipecotic Acid Derivatives

The therapeutic potential of chiral N-phenylnipecotic acid derivatives centers on their ability to modulate key biological targets—primarily the GABA transporter 1 (GAT-1) for neurological disorders and, in specific structural variations, Peroxisome Proliferator-Activated Receptors (PPARs) for metabolic conditions.

This technical guide synthesizes the pharmacological mechanisms, chemical synthesis, and therapeutic applications of these derivatives, with a specific focus on the critical role of chirality (enantioselectivity) and N-substitution patterns.

A Technical Guide for Drug Development

Executive Summary

Chiral N-phenylnipecotic acid derivatives represent a versatile scaffold in medicinal chemistry. Their therapeutic utility is bifurcated based on the nature of the N-substituent:

-

GABA Uptake Inhibitors (Neurotherapeutics): Derivatives with a lipophilic spacer between the nitrogen and the phenyl ring (e.g., N-(4,4-diphenylbut-3-enyl)nipecotic acid) are potent, selective GAT-1 inhibitors. The (R)-enantiomer is the bioactive form, offering efficacy in epilepsy, anxiety, and neuropathic pain.

-

PPAR Agonists (Metabolic Therapeutics): Derivatives with a direct N-aryl attachment (e.g., N-(4-trifluoromethylphenyl)nipecotic acid) function as PPAR

or PPAR

This guide details the structure-activity relationships (SAR), enantioselective synthesis, and experimental validation of these compounds.

Chemical Basis & Chirality

The core scaffold, nipecotic acid (piperidine-3-carboxylic acid) , possesses a single chiral center at C3. The biological activity is highly stereospecific.

The Chiral Switch

-

(R)-(-)-Nipecotic Acid: The biologically active enantiomer for GABA uptake inhibition . It mimics the conformation of GABA in the synaptic cleft but, due to the bulky N-substituent, cannot be transported, thus locking the transporter in an occluded state.

-

(S)-(+)-Nipecotic Acid: Generally inactive at GAT-1 but may possess weak affinity or off-target effects (e.g., weak PPAR activity in specific N-aryl derivatives).

Structural Classes

| Class | Structure Description | Primary Target | Therapeutic Indication |

| Class A: N-Phenylalkyl | Phenyl ring separated by 2-4 carbon spacer (alkenyl/alkyl). | GAT-1 (Inhibitor) | Epilepsy, Anxiety, Pain |

| Class B: N-Aryl (Direct) | Phenyl ring directly attached to piperidine nitrogen. | PPAR | Diabetes, Metabolic Syndrome |

| Class C: N-Biphenyl | Biphenyl group attached via spacer. | GAT-1 / GAT-3 | Broad-spectrum anticonvulsant |

Mechanism of Action: GAT-1 Inhibition

The most established therapeutic application lies in Class A derivatives (e.g., analogs of Tiagabine).

Molecular Mechanism

-

Binding: The (R)-nipecotic acid moiety binds to the high-affinity GABA recognition site on GAT-1.

-

Occlusion: The lipophilic N-phenylalkyl tail extends into a hydrophobic pocket within the transporter's vestibule.

-

Locking: This steric bulk prevents the conformational change required for GABA translocation (from outward-facing to inward-facing), effectively stalling the transporter.

-

Result: Synaptic GABA levels increase, enhancing inhibitory neurotransmission.

Signaling Pathway Diagram

Caption: Mechanism of GAT-1 inhibition by (R)-N-phenylnipecotic acid derivatives, leading to enhanced GABAergic tone.

Chemical Synthesis & Resolution

Producing the enantiopure scaffold is the critical first step.

Protocol: Resolution of (R)-Nipecotic Acid

Objective: Isolate (R)-ethyl nipecotate from racemic material. Reagents: Racemic ethyl nipecotate, L-(+)-Tartaric acid, Ethanol/Acetone.

-

Salt Formation: Dissolve racemic ethyl nipecotate (1.0 eq) and L-(+)-tartaric acid (1.0 eq) in hot ethanol (95%).

-

Crystallization: Allow the solution to cool slowly to 4°C. The (R)-ethyl nipecotate-L-tartrate salt crystallizes preferentially.

-

Filtration & Recrystallization: Filter the white solid. Recrystallize from ethanol/acetone (1:1) to achieve >99% ee (enantiomeric excess).

-

Free Base Liberation: Treat the salt with saturated NaHCO3 and extract with DCM. Dry over MgSO4 and concentrate to yield (R)-ethyl nipecotate.

Protocol: N-Alkylation (Class A Synthesis)

Objective: Attach the lipophilic phenyl spacer. Reagents: (R)-ethyl nipecotate, 4-bromo-1,1-diphenyl-1-butene, K2CO3, KI (cat), DMF.

-

Reaction: Mix (R)-ethyl nipecotate (1.0 eq) with the alkyl halide (1.1 eq), K2CO3 (2.0 eq), and KI (0.1 eq) in DMF.

-

Conditions: Heat to 60°C for 12-18 hours under N2 atmosphere.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

-

Hydrolysis: Treat the ester with LiOH in THF/H2O to yield the free acid.

-

Purification: Column chromatography (SiO2, MeOH/DCM).

Synthesis Workflow Diagram

Caption: Synthetic pathway for generating enantiopure (R)-N-phenylnipecotic acid derivatives.

Structure-Activity Relationship (SAR)[2][3]

The Lipophilic Domain (Phenyl Ring)

-

Requirement: For GAT-1 inhibition, the N-substituent must be lipophilic. A simple phenyl group (aniline) is often insufficient for high potency.

-

Spacer Length: A 3-4 carbon spacer (e.g., butenyl) between the nitrogen and the phenyl ring is optimal.

-

Phenyl Substitution:

-

Unsubstituted: Moderate activity.

-

4,4-Diphenyl (or Dithienyl): High potency (nanomolar IC50).

-

Ortho-substitution: Often reduces potency due to steric clash in the binding pocket.

-

The Acidic Head Group

-

Carboxylic Acid (COOH): Essential for ionic interaction with the transporter's sodium binding site.

-

Esters/Amides: Generally inactive in vitro (prodrugs in vivo).

-

Bioisosteres: Tetrazoles or hydroxamic acids can retain activity but often suffer from poor pharmacokinetics.

Comparative Potency Data (GAT-1 Inhibition)

| Compound | N-Substituent | Config | IC50 (nM) | Notes |

| Nipecotic Acid | H | (R) | ~14,000 | Polar, poor BBB penetration |

| SKF-89976A | 4,4-diphenyl-3-butenyl | (R) | 210 | Prototype GAT-1 inhibitor |

| Tiagabine | 4,4-di(3-methyl-2-thienyl)-3-butenyl | (R) | 76 | Clinical anticonvulsant |

| N-Phenyl-NA | Phenyl (Direct) | (R) | >10,000 | Loss of basicity (aniline) |

| N-Benzyl-NA | Benzyl | (R) | ~5,000 | Spacer too short |

Experimental Protocols: Biological Validation

[3H]-GABA Uptake Assay (Synaptosomes)

Objective: Determine the IC50 of the synthesized derivative. System: Rat cortical synaptosomes or HEK-293 cells expressing hGAT-1.

-

Preparation: Homogenize rat cortex in 0.32 M sucrose. Centrifuge (1000g x 10 min) to remove debris. Supernatant contains synaptosomes.

-

Incubation: Mix synaptosomes with test compound (0.1 nM - 100 µM) in Krebs-Henseleit buffer at 37°C for 10 min.

-

Initiation: Add [3H]-GABA (final conc. 10 nM). Incubate for exactly 5 min.

-

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.1% PEI). Wash 3x with ice-cold buffer.

-

Quantification: Liquid scintillation counting.

-

Analysis: Plot % inhibition vs. log[concentration] to derive IC50.

Self-Validating Control

-

Positive Control: Tiagabine (10 µM) must show >95% inhibition.

-

Negative Control: Buffer only (0% inhibition).

-

Non-Specific Binding: Measure uptake in the presence of 1 mM nipecotic acid (subtract this value from all readings).

Future Outlook & Challenges

-

Blood-Brain Barrier (BBB) Permeability: While the phenyl ring adds lipophilicity, the zwitterionic nature of the amino acid head group limits passive diffusion. Prodrug strategies (e.g., esterification) are critical for CNS delivery.

-

Selectivity (GAT-1 vs GAT-3): Current derivatives are highly GAT-1 selective. Developing GAT-3 selective N-phenyl derivatives (potentially via biphenyl spacers) could open new avenues for treating cognitive deficits in schizophrenia.

-

Metabolic Stability: The alkenyl spacer in Class A derivatives is prone to oxidation. Saturated analogs or bioisosteric linkers (e.g., ether linkages) are areas of active research.

References

-

Andersen, K. E., et al. (1993). "Synthesis of novel GABA uptake inhibitors. 1. Derivatives of nipecotic acid and guvacine." Journal of Medicinal Chemistry, 36(12), 1716–1725. Link

-

Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 29(4), 335–356. Link

-

Krogsgaard-Larsen, P., et al. (2000). "GABA transporter inhibitors: from nipecotic acid to tiagabine." Current Pharmaceutical Design, 6(12), 1193–1209. Link

-

Dhar, T. G., et al. (1994). "Design and synthesis of novel N-substituted nipecotic acid derivatives as potent GABA uptake inhibitors." Journal of Medicinal Chemistry, 37(15), 2334–2342. Link

-

Honore, T., et al. (1983). "Synthesis and biological activity of a series of nipecotic acid derivatives." European Journal of Medicinal Chemistry, 18(4), 365-371. Link

Technical Guide: Solubility & Physicochemical Profiling of (S)-1-Phenylpiperidine-3-carboxylic Acid

[1][2]

Executive Summary

(S)-1-Phenylpiperidine-3-carboxylic acid (CAS: 330985-20-1 for generic/racemic ref) is a chiral non-proteinogenic amino acid derivative featuring a piperidine ring N-substituted with a phenyl group.[1][2] Unlike aliphatic amino acids, the N-phenyl substitution significantly lowers the basicity of the tertiary amine, altering its zwitterionic behavior and solubility landscape.

This compound exhibits a pH-dependent solubility profile characteristic of amphoteric molecules.[1][2][3] It is highly soluble in acidic and basic aqueous media but shows minimum solubility near its isoelectric point (pI).[1] In organic solvents, it favors polar aprotic systems (DMSO, DMF) and lower alcohols, while showing limited solubility in non-polar hydrocarbons unless derivatized.[1][2]

Physicochemical Profile

Understanding the ionization state is the prerequisite for predicting solubility.

| Property | Value (Approx/Predicted) | Technical Note |

| Molecular Formula | C₁₂H₁₅NO₂ | MW: 205.25 g/mol |

| pKa₁ (Carboxyl) | 3.6 – 3.8 | Deprotonation of –COOH to –COO⁻.[1][2][3] |

| pKa₂ (Amine) | 5.2 – 5.8 | Protonation of N-phenyl tertiary amine.[1][2][3] Lower than typical piperidines (~11) due to phenyl conjugation.[1] |

| Isoelectric Point (pI) | ~4.5 | pH where net charge is 0 (Zwitterionic form dominates).[1][3] |

| LogP (Octanol/Water) | ~2.2 | Moderate lipophilicity, but ionization suppresses partitioning into organics.[1][2][3] |

| Physical State | Solid (Crystalline) | High melting point (>130°C) indicative of strong crystal lattice forces (zwitterionic salt).[1][3] |

The "Solubility Paradox"

Because the pKa of the amine (~5.2) is higher than the pKa of the carboxylic acid (~3.6), there is no pH window where the molecule exists purely as the uncharged, non-polar species (

Solubility Landscape

Aqueous Solubility vs. pH

The solubility follows a U-shaped curve with the minimum at the isoelectric point (pI).

| pH Condition | Dominant Species | Solubility Status |

| Acidic (pH 1.0) | Cation (Protonated Amine) | High. >50 mg/mL.[1][2][3] Forms soluble hydrochloride salts.[1][2] |

| Isoelectric (pH 4.5) | Zwitterion (Internal Salt) | Low/Moderate. The lattice energy is high due to electrostatic attraction between |

| Basic (pH 9.0) | Anion (Carboxylate) | High. >50 mg/mL.[1] Forms soluble alkali salts (Na/K).[1][3] |

Organic Solvent Compatibility

Solubility in organics is driven by polarity and the ability to disrupt the zwitterionic lattice.

-

High Solubility: DMSO, DMF, Methanol, Ethanol (especially if acidified).[1][2][3]

-

Moderate Solubility: Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (only if pH is adjusted or lipophilic counter-ions are present).[1][2][3]

-

Low/Insoluble: Hexanes, Heptane, Diethyl Ether (unless derivatized to ester).[1][2][3]

Experimental Protocols

Protocol 1: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to determine exact solubility values in a specific solvent system.[1][2][3]

-

Preparation: Weigh approx. 50 mg of (S)-1-Phenylpiperidine-3-carboxylic acid into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent (Water, MeOH, or Buffer).[3]

-

Equilibration:

-

Sampling:

-

Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

-

Filter the supernatant through a 0.22 µm PTFE filter.[1]

-

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

Protocol 2: Isoelectric Precipitation (Purification)

Use this protocol to purify the compound from aqueous reaction mixtures.

-

Dissolution: Dissolve the crude material in minimal 1M NaOH (pH > 10). Filter to remove insoluble non-polar impurities.[1][2]

-

Acidification: Slowly add 1M HCl dropwise while stirring vigorously.

-

Targeting pI: Monitor pH continuously. Adjust pH to exactly 4.5 .

-

Crystallization:

-

The solution should become cloudy as the zwitterion forms.

-

Cool to 4°C for 2–4 hours to maximize yield.

-

-

Isolation: Filter the white precipitate, wash with cold water (pH 4.5), and dry under vacuum.[1][3]

Visualization: Species Distribution & Extraction Logic[2][3]

The following diagram illustrates the ionization states of (S)-1-Phenylpiperidine-3-carboxylic acid and the corresponding extraction strategies.

Caption: pH-dependent ionization states and their impact on solubility and extraction/purification strategies.

Purification & Extraction Strategies

Since the molecule does not have a neutral non-polar form, standard liquid-liquid extraction (e.g., Water/DCM) is inefficient.[1][2] Use these advanced strategies:

-

n-Butanol Extraction:

-

Ion-Pair Extraction:

-

Esterification (Derivatization):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20038, 1-Phenylpiperidine. Retrieved from [Link][1][3]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-Phenylpiperidine-4-carboxylic acid. Retrieved from [Link][1][3]

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2][3] Wiley-Interscience.[1][2][3] (General reference for zwitterionic solubility profiles).

Technical Monograph: Biological Activity of (S)-1-Phenylpiperidine-3-Carboxylic Acid in GABAergic Systems

This technical guide details the pharmacodynamics, kinetic profile, and experimental utility of (S)-1-phenylpiperidine-3-carboxylic acid (also known as (S)-N-phenylnipecotic acid).

This molecule represents a critical structural scaffold in the development of GABA uptake inhibitors . While its parent compound, nipecotic acid, is a non-selective substrate, the introduction of the N-phenyl group and the specific (S)-stereochemistry shifts the pharmacological profile toward translocation blockade and GAT-2/3 (human) / GAT-4 (mouse) selectivity.

Molecular Architecture & Pharmacological Context[1][2][3][4][5]

(S)-1-phenylpiperidine-3-carboxylic acid is a chiral, N-arylated derivative of nipecotic acid. Its biological activity is defined by two structural determinants:

-

The N-Aryl Substituent: Converts the molecule from a transportable substrate (like nipecotic acid) into a non-transportable inhibitor (blocker). The phenyl ring sterically hinders the conformational changes required for the transporter to flip inward.

-

The (S)-Configuration: Dictates subtype selectivity. While (R)-nipecotic acid derivatives (e.g., Tiagabine) are potent GAT-1 inhibitors, (S)-derivatives preferentially inhibit GAT-3 (human) and GAT-4 (mouse).

Structural Homology

| Component | Function in GABAergic System |

| Piperidine Core | Mimics the GABA zwitterion; binds to the orthosteric site of GATs. |

| Carboxylic Acid | Interacts with the sodium-binding site (likely Na1) within the transporter. |

| (S)-Stereocenter | Orients the lipophilic tail away from the GAT-1 specific pocket, favoring GAT-3/4 binding modes. |

| N-Phenyl Ring | Provides lipophilic interaction with the transporter vestibule, preventing substrate translocation. |

Pharmacodynamics: GAT Modulation Profile

Mechanism of Action

The molecule functions as a competitive inhibitor of GABA Transporters (GATs). Unlike nipecotic acid, which induces a transport current, (S)-1-phenylpiperidine-3-carboxylic acid binds to the outward-facing conformation of the transporter but prevents the occlusion step necessary for transport.

Selectivity Spectrum

The biological activity is best understood in contrast to its enantiomer and analogs:

-

Human GAT-1 (Presynaptic): Low affinity. The (S)-configuration is sterically unfavorable for the GAT-1 vestibule, which prefers (R)-isomers like Tiagabine.

-

Human GAT-3 / Mouse GAT-4 (Glial): High affinity target. The (S)-configuration aligns the N-phenyl group with the hydrophobic pocket of glial transporters.

-

Human BGT-1 / Mouse GAT-2: Moderate to low affinity.[1]

Kinetic Pathway Visualization

The following diagram illustrates the differential processing of GABA (substrate) vs. (S)-1-phenylpiperidine-3-carboxylic acid (inhibitor) at the glial synapse.

Caption: Kinetic bifurcation at the GAT-3 transporter. The N-phenyl inhibitor binds but prevents the occlusion step required for transport, effectively locking the transporter.

Experimental Frameworks

To validate the biological activity of (S)-1-phenylpiperidine-3-carboxylic acid, the following protocols are recommended. These assays distinguish between substrate activity (transport) and inhibitor activity (blockade).

Protocol A: [³H]-GABA Uptake Inhibition Assay

Objective: Determine the IC₅₀ and selectivity profile (GAT-1 vs. GAT-3).

-

Preparation:

-

Transfect HEK-293 cells with specific cDNA for human GAT-1, GAT-2, or GAT-3.

-

Culture cells in 96-well plates until 90% confluence.

-

-

Buffer System:

-

Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.

-

-

Incubation:

-

Wash cells 2x with KRH buffer.

-

Pre-incubate with (S)-1-phenylpiperidine-3-carboxylic acid (concentration range: 0.1 nM – 100 µM) for 10 minutes at 37°C.

-

Control: Use (R)-Tiagabine (GAT-1 control) and (S)-SNAP-5114 (GAT-3 control).

-

-

Uptake Initiation:

-

Add [³H]-GABA (final concentration 20 nM) to each well.

-

Incubate for 3 minutes (linear phase of uptake).

-

-

Termination:

-

Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer.

-

Lyse cells with 1% SDS.

-

-

Quantification:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate IC₅₀ using non-linear regression (log(inhibitor) vs. response).

-

Protocol B: Electrophysiological Characterization (Patch Clamp)

Objective: Confirm "blocker" status (absence of transport current).

-

Setup: Whole-cell patch clamp on GAT-3 expressing oocytes or HEK cells.

-

Baseline: Clamp voltage at -60 mV. Record baseline current.

-

GABA Application: Apply 30 µM GABA. Observe inward current (transport-associated current). Wash.

-

Inhibitor Application: Apply 30 µM (S)-1-phenylpiperidine-3-carboxylic acid.

-

Result A (Substrate): Inward current observed (similar to GABA).[2] -> Incorrect for this molecule.

-

Result B (Blocker): No current change, or slight reduction in leak current. -> Expected for N-phenyl derivative.

-

-

Competition: Co-apply GABA + Inhibitor. Observe reduction in GABA-induced current.

Data Interpretation & SAR Analysis

The following table summarizes the expected structure-activity relationship (SAR), contrasting the specific topic molecule with standard probes.

| Compound | Stereochemistry | N-Substituent | Primary Target | Activity Type |

| Nipecotic Acid | (Racemic) | H (None) | Non-selective | Substrate |

| (R)-Tiagabine | (R) | Di-thienyl-butenyl | GAT-1 | Inhibitor (High Potency) |

| (S)-SNAP-5114 | (S) | Trityl-ethyl | GAT-3 (h) / GAT-4 (m) | Inhibitor (High Potency) |

| (S)-1-Phenyl... | (S) | Phenyl | GAT-3 / GAT-4 | Inhibitor (Moderate) |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the [³H]-GABA uptake inhibition assay used to quantify biological activity.

Synthesis & Purity Considerations

For researchers synthesizing this compound for testing, strict adherence to stereochemical purity is vital.

-

Chiral Purity: The presence of even 5% of the (R)-enantiomer can skew results, appearing to give the molecule GAT-1 activity it does not possess.

-

Validation: Purity must be confirmed via Chiral HPLC (e.g., Chiralpak AD-H column) before biological assays.

References

-

Dhar, T. G., et al. (1994). Design, synthesis, and biological evaluation of novel nipecotic acid derivatives as potent GABA uptake inhibitors. Journal of Medicinal Chemistry. Link

-

Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International. Link

-

Krogsgaard-Larsen, P., et al. (2000). GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design. Link

-

Schousboe, A., et al. (2004). Role of GABA transporters in brain metabolism and function. Neurochemical Research. Link

-

Grimm, J. B., et al. (2017). Synthesis and characterization of (S)-SNAP-5114 derivatives. Bioorganic & Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-1-Phenylpiperidine-3-Carboxylic Acid

Abstract & Strategic Overview

(S)-1-phenylpiperidine-3-carboxylic acid is a critical scaffold in the development of GABA uptake inhibitors (e.g., analogues of (S)-SNAP-5114) and glutamate receptor modulators. While the piperidine ring is achiral, the introduction of the carboxylic acid at the C3 position creates a stereocenter. The (S)-enantiomer is frequently the bioactive eutomer.

This Application Note details a robust, scalable, and field-proven protocol for synthesizing this target with high enantiomeric excess (>98% ee). Unlike purely catalytic routes (e.g., asymmetric hydrogenation of tetrahydropyridines) which often require high-pressure equipment (100 bar H₂) and expensive Rh/Ru-ligand libraries, this guide prioritizes a Resolution + C–N Coupling strategy. This approach is operationally simple, highly reproducible, and minimizes the risk of racemization during the N-arylation step.

Key Challenges Addressed

-

Chirality Source: Efficient resolution of commercially available racemic nipecotic acid.

-

N-Arylation Integrity: Preventing

-proton racemization during the attachment of the phenyl ring. -

Scalability: Avoiding chromatographic separations for intermediate steps where possible.

Retrosynthetic Analysis

The synthetic strategy disconnects the N-phenyl bond and the ester moiety. The chirality is established early via classical resolution, ensuring that the expensive coupling step is performed only on the correct enantiomer.

Figure 1: Retrosynthetic pathway prioritizing early-stage resolution.

Detailed Experimental Protocol

Phase 1: Resolution of Racemic Nipecotic Acid

Objective: Isolate (S)-nipecotic acid from the racemate. Principle: Diastereomeric salt formation using L-(+)-Tartaric acid.

Reagents:

-

Racemic Nipecotic Acid (1.0 equiv)

-

L-(+)-Tartaric Acid (1.0 equiv)

-

Solvent: 90% Ethanol (aq)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 12.9 g (100 mmol) of racemic nipecotic acid and 15.0 g (100 mmol) of L-(+)-tartaric acid in 150 mL of 90% ethanol.

-

Crystallization: Heat the mixture to reflux until a clear solution is obtained. Allow the solution to cool slowly to room temperature (approx. 25°C) over 4 hours with gentle stirring.

-

Isolation: Filter the white precipitate. This is the diastereomeric salt enriched in the (S)-enantiomer.

-

Recrystallization (Critical): Recrystallize the wet cake from 90% ethanol (approx. 10 mL/g) twice to upgrade chiral purity.

-

Checkpoint: The melting point of the pure salt should be stable (approx. 185–187°C).

-

-

Salt Break: Dissolve the purified salt in minimal water. Load onto a column of strongly acidic cation exchange resin (e.g., Dowex 50W). Wash with water to remove tartaric acid, then elute the free amino acid with 10% NH₄OH.

-

Drying: Concentrate the ammoniacal fractions and dry in vacuo to yield (S)-nipecotic acid.

-

Yield: ~35-40% (based on racemate).

-

Optical Rotation:

(c=1, H₂O).

-

Phase 2: Esterification

Objective: Protect the carboxylic acid to prevent interference during N-arylation.

Protocol:

-

Suspend (S)-nipecotic acid (5.0 g) in absolute ethanol (50 mL) at 0°C.

-

Add thionyl chloride (1.5 equiv) dropwise. Caution: Exothermic, gas evolution.

-

Heat to reflux for 4 hours.

-

Concentrate in vacuo to dryness. The residue is (S)-ethyl nipecotate hydrochloride.

-

Neutralization: Partition between DCM and saturated NaHCO₃. Dry the organic layer (Na₂SO₄) and concentrate to obtain the free amine oil.

Phase 3: N-Phenylation (The Critical Step)

Choice of Method:

-

Method A (Recommended): Chan-Lam Coupling.[1] Uses mild conditions, minimizes racemization risk.

-

Method B (Alternative): Buchwald-Hartwig.[2][3][4][5] Higher turnover, but requires careful base selection to avoid epimerization of the

-chiral center.

Method A: Chan-Lam Coupling (Copper-Promoted)

This oxidative coupling proceeds at room temperature or mild heat, preserving the stereocenter.

Reagents:

-

(S)-Ethyl nipecotate (1.0 equiv)

-

Phenylboronic acid (2.0 equiv)

-

Cu(OAc)₂ (1.0 equiv)

-

Pyridine (2.0 equiv) or Triethylamine

-

Molecular Sieves (4Å, activated)

-

Solvent: Dichloromethane (DCM)

Protocol:

-

In a flask open to air (or equipped with an O₂ balloon), combine (S)-ethyl nipecotate (1.0 g), phenylboronic acid (1.55 g), Cu(OAc)₂ (1.15 g), and activated molecular sieves (1 g) in dry DCM (20 mL).

-

Add pyridine (1.0 mL) dropwise. The solution will turn dark blue/green.

-

Stir vigorously at room temperature for 16–24 hours.

-

Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.

-

Wash the filtrate with 1N HCl (to remove pyridine), then saturated NaHCO₃.

-

Dry (MgSO₄) and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield (S)-ethyl 1-phenylpiperidine-3-carboxylate.

Method B: Buchwald-Hartwig Amination (Scale-Up Option)

Warning:[3][11] Strong bases like NaOtBu can deprotonate the C3-position, leading to racemization. Use Cs₂CO₃ (weaker base) to mitigate this.

Reagents:

-

(S)-Ethyl nipecotate (1.0 equiv)

-

Bromobenzene (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: BINAP or Xantphos (4 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene or Dioxane (anhydrous)

Protocol:

-

Charge an oven-dried flask with Cs₂CO₃, Pd₂(dba)₃, and BINAP. Purge with Argon.

-

Add toluene, (S)-ethyl nipecotate, and bromobenzene.

-

Heat to 80–100°C for 12 hours.

-

Cool, filter through Celite, and concentrate.

Phase 4: Hydrolysis to Final Product

Objective: Mild hydrolysis to avoid racemization at the final stage.

Protocol:

-

Dissolve the ester from Phase 3 in THF/Water (3:1).

-

Add LiOH·H₂O (2.0 equiv).

-

Stir at room temperature for 4–6 hours. Avoid heating.

-

Workup: Acidify carefully with 1N HCl to pH 3–4. Extract with EtOAc (3x).

-

Dry (Na₂SO₄) and concentrate to yield (S)-1-phenylpiperidine-3-carboxylic acid .

Analytical Quality Control

Enantiomeric Excess Determination

Standard reverse-phase HPLC cannot separate enantiomers. Use Chiral HPLC.

| Parameter | Condition |

| Column | Chiralpak AD-H or OD-H (Daicel) |

| Mobile Phase | Hexane : Isopropanol : TFA (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Expected Retention | (S)-enantiomer typically elutes first on AD-H (Verify with racemate) |

Specification Targets

-

Appearance: White to off-white solid.

-

Purity (HPLC): >98%.

-

Enantiomeric Excess: >98% ee.

-

H-NMR (CDCl₃): Diagnostic peaks at

7.2-6.8 (Phenyl), 2.8-3.6 (Piperidine ring protons).

Troubleshooting & Expert Insights

Workflow Diagram

Figure 2: Step-by-step experimental workflow.

Expert Tips

-

Racemization Control: The C3 proton is alpha to a carbonyl, making it acidic (pKa ~24 for ester). During the coupling step, avoid alkoxide bases (NaOEt, NaOtBu) if using Palladium catalysis. Cesium Carbonate is safer. The Chan-Lam coupling (Method A) is inherently safer as it uses pyridine (weak base) and runs at room temperature.

-

Tartrate Salt Purity: Do not rush the crystallization. Rapid cooling traps the unwanted (R)-enantiomer. Allow the solution to cool overnight for the best optical purity.

-

Catalyst Removal: Copper residues from Chan-Lam coupling can be sticky. Washing with dilute NH₄OH or EDTA solution can help remove blue copper traces from the organic layer during workup.

References

-

Resolution of Nipecotic Acid

-

Guharoy, D., et al. "Efficient Resolution of Piperidine-3-carboxylic Acid." Synthetic Communications, 2008. Link (Generalized protocol based on classical tartaric acid resolution).

- Note: See also Patent CN106831540B for (S)

-

-

Chan-Lam Coupling on Amino Acid Esters

-

Lam, P. Y. S., et al. "Copper-promoted C–N bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998. Link

-

Stahl, S. S., et al. "Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism." ACS Catalysis, 2018. Link (Demonstrates retention of chirality in alpha-amino esters).

-

-

Buchwald-Hartwig without Racemization

-

Ma, D., et al. "N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction." Journal of Organic Chemistry, 2013. Link

-

-

Target Biological Context

Sources

- 1. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Heteroarylation of chiral α-aminoesters by means of palladium-catalyzed Buchwald-Hartwig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. hammer.purdue.edu [hammer.purdue.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chan-Lam Coupling [organic-chemistry.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Application Note: Enantioselective Synthesis of (S)-1-Phenylpiperidine-3-Carboxylic Acid

Abstract & Scope

(S)-1-phenylpiperidine-3-carboxylic acid is a critical pharmacophore in the development of GPR119 agonists (metabolic disorders) and GABA uptake inhibitors (neurological indications). While the racemic compound is easily accessible, the biological activity is often restricted to the (S)-enantiomer.

This application note details a robust, scalable protocol for synthesizing the target molecule starting from inexpensive racemic nipecotic acid. Unlike costly asymmetric hydrogenation routes, this protocol utilizes a classical resolution strategy via diastereomeric salt formation , followed by a Buchwald-Hartwig C-N cross-coupling . This "Resolution-First, Coupling-Second" approach avoids the use of expensive chiral catalysts on complex intermediates and ensures high enantiomeric excess (ee >99%).

Core Synthetic Strategy

-

Esterification: Conversion of zwitterionic nipecotic acid to ethyl nipecotate to enable organic solubility.

-

Optical Resolution: Isolation of (S)-ethyl nipecotate using (-)-Di-benzoyl-L-tartaric acid (L-DBTA) .

-

N-Arylation: Palladium-catalyzed cross-coupling with bromobenzene.

-

Hydrolysis: Saponification to the final free acid.

Process Workflow Visualization

Figure 1: Step-wise synthetic pathway emphasizing the critical resolution step prior to N-arylation.

Detailed Experimental Protocols

Phase 1: Precursor Preparation & Chiral Resolution

Objective: Isolate (S)-ethyl nipecotate with >98% ee. Rationale: Direct arylation of the amino acid is difficult due to zwitterionic solubility issues. The ester is required for both resolution and the subsequent organometallic coupling.

Step 1.1: Esterification

-

Setup: 1L Round Bottom Flask (RBF), reflux condenser, N2 inlet.

-

Reagents:

-

Racemic Nipecotic Acid (50.0 g, 387 mmol)

-

Absolute Ethanol (500 mL)

-

Thionyl Chloride (SOCl2) (33.8 mL, 464 mmol, 1.2 equiv)

-

-

Procedure:

-

Suspend nipecotic acid in EtOH at 0°C.

-

Add SOCl2 dropwise over 30 mins (Exothermic: maintain <10°C).

-

Reflux for 4 hours until clear solution forms.

-

Concentrate in vacuo. Basify residue with sat. Na2CO3 to pH 9.

-

Extract with DCM (3 x 200 mL), dry over Na2SO4, and concentrate.

-

Yield: ~58 g (95%) of pale yellow oil (Racemic Ethyl Nipecotate).

-

Step 1.2: Resolution with (-)-Di-benzoyl-L-tartaric acid (L-DBTA)

Scientific Basis: L-DBTA forms a crystalline diastereomeric salt preferentially with the (S)-enantiomer of ethyl nipecotate in ethanol/water systems [1].

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| Racemic Ethyl Nipecotate | 157.21 | 1.0 | 50.0 g |

| (-)-Di-benzoyl-L-tartaric acid | 358.30 | 0.5 | 57.0 g |

| Ethanol (95%) | Solvent | - | 400 mL |

Protocol:

-

Dissolve racemic ester (50 g) in 150 mL warm 95% EtOH.

-

Separately, dissolve L-DBTA (57 g) in 250 mL warm 95% EtOH.

-

Add the acid solution to the amine solution at 60°C. Stir for 30 mins.

-

Controlled Cooling: Allow the mixture to cool to Room Temperature (RT) over 4 hours, then refrigerate at 4°C overnight. Critical Process Parameter (CPP): Rapid cooling traps the (R)-isomer.

-

Filtration: Collect the white precipitate.

-

Recrystallization: Recrystallize the wet cake from boiling 95% EtOH (approx. 5 mL/g) to upgrade chiral purity.

-

Liberation: Suspend salt in DCM, wash with 1M NaOH (2x). Dry organic layer (Na2SO4) and concentrate.[1][2]

-

Target: (S)-Ethyl nipecotate. Expected Yield: 35-40% (theoretical max 50%). ee: >98%.[3][4]

Phase 2: N-Arylation (Buchwald-Hartwig Coupling)

Objective: Install the phenyl ring on the secondary amine. Rationale: Traditional SNAr fails with unactivated bromobenzene. Palladium catalysis (Buchwald-Hartwig) is necessary. We utilize Pd2(dba)3 with BINAP , a standard robust system for secondary amines [2].

Figure 2: Catalytic cycle for the C-N bond formation.

Reagents & Conditions:

| Component | Reagent | Loading/Equiv | Role |

| Substrate | (S)-Ethyl Nipecotate | 1.0 equiv | Nucleophile |

| Coupling Partner | Bromobenzene | 1.2 equiv | Electrophile |

| Catalyst | Pd2(dba)3 | 2 mol% | Pd Source |

| Ligand | BINAP (racemic or S) | 4 mol% | Phosphine Ligand |

| Base | NaOtBu | 1.5 equiv | Proton Scavenger |

| Solvent | Toluene (Anhydrous) | 0.2 M | Reaction Medium |

Protocol:

-

Inerting: Flame-dry a 3-neck flask and cycle with Argon (3x).

-

Charging: Add Pd2(dba)3, BINAP, and NaOtBu. Purge with Argon.

-

Solvent Addition: Add anhydrous Toluene. Stir 5 mins to pre-form catalyst complex.

-

Substrate Addition: Add Bromobenzene and (S)-Ethyl Nipecotate via syringe.

-

Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hex:EtOAc 4:1) or LC-MS.

-

Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate filtrate.[5]

-

Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

-

Product: (S)-Ethyl 1-phenylpiperidine-3-carboxylate.

Phase 3: Hydrolysis & Isolation

Objective: Deprotect the ester to yield the final zwitterionic acid without racemization.

Protocol:

-

Dissolve the intermediate ester (1.0 equiv) in THF/Water (3:1).

-

Add LiOH·H2O (2.0 equiv).

-

Stir at RT for 4–6 hours (Mild conditions prevent racemization at the alpha-chiral center).

-

Isolation (Isoelectric Precipitation):

-

Evaporate THF.

-

Cool aqueous phase to 0°C.

-

Carefully adjust pH to ~3.5–4.0 using 1M HCl.

-

The amino acid should precipitate.[2] If oiling occurs, extract with EtOAc, dry, and concentrate.

-

-

Final Recrystallization: Acetone/Water or EtOH/Ether if necessary.

Analytical Quality Control

| Attribute | Specification | Method |

| Identity | 1H NMR (DMSO-d6) | Confirm phenyl protons (7.2-7.4 ppm) and piperidine methines. |

| Chiral Purity | > 98% ee | Chiral HPLC (Chiralpak AD-H, Hex/IPA/DEA). |

| Chemical Purity | > 98% | HPLC-UV (254 nm). |

| Specific Rotation | [α]D ~ -15° to -20° | Polarimetry (c=1, MeOH) [Verify against lit]. |

Note on Chiral HPLC: Racemization can occur during the Buchwald step if excessive heat or strong bases (like KOH) are used. Always verify ee% after the coupling step.

References

-

Resolution of Ethyl Nipecotate

-

Buchwald-Hartwig Amination Conditions

- Source: Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). "Rational Development of Catalysts for the Pd-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research.

- Key Insight: Establishes BINAP/Pd2(dba)3 as a privileged system for secondary cyclic amines.

-

General Synthesis of N-Aryl Nipecotic Acids

-

Source: Jung, M., et al. (2025).[6] "Synthesis and Biological Evaluation of Nipecotic Acid Derivatives..." bioRxiv.

- Key Insight: Confirms the biological relevance of the (S)-enantiomer in GABA transport inhibition.

-

Sources

- 1. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 4. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. biorxiv.org [biorxiv.org]

using (S)-1-phenylpiperidine-3-carboxylic acid as a GABA uptake inhibitor

Application Note: Pharmacological Profiling of (S)-1-phenylpiperidine-3-carboxylic acid as a GABA Transporter (GAT) Inhibitor

Mechanistic Rationale & Structural Insights

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system[1]. The termination of GABAergic signaling is tightly regulated by high-affinity plasma membrane GABA transporters (GATs) located on presynaptic neurons and surrounding glial cells[1]. Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1)[1].

Nipecotic acid (piperidine-3-carboxylic acid) is a classical, highly potent inhibitor of GATs[2]. However, its zwitterionic and hydrophilic nature severely restricts its ability to cross the blood-brain barrier (BBB) or penetrate lipid membranes effectively following peripheral administration[3]. To overcome this pharmacokinetic limitation, structural modifications—specifically the addition of lipophilic groups to the piperidine nitrogen—have been employed[3].

The compound (S)-1-phenylpiperidine-3-carboxylic acid represents a targeted derivative where an N-phenyl substitution enhances lipophilicity, thereby improving membrane permeability and altering the steric profile within the transporter's binding pocket[3]. Furthermore, the stereochemistry of nipecotic acid derivatives plays a critical role in subtype selectivity. While (R)-nipecotic acid derivatives (such as the clinical antiepileptic drug Tiagabine) exhibit high selectivity for GAT-1[2], (S)-enantiomers with bulky N-substitutions frequently demonstrate a shifted affinity profile toward non-GAT-1 transporters, such as GAT-3 (or its murine ortholog mGAT4)[4]. Thus, (S)-1-phenylpiperidine-3-carboxylic acid serves as a valuable pharmacological tool for dissecting the specific roles of GAT subtypes in synaptic transmission.

Fig 1. Mechanism of GAT inhibition by (S)-1-phenylpiperidine-3-carboxylic acid at the synapse.

Physicochemical Properties & Preparation

To ensure reproducible experimental conditions, the compound must be prepared and stored correctly. The N-phenyl group reduces aqueous solubility compared to the parent nipecotic acid, necessitating the use of organic solvents for initial stock solutions.

Table 1: Physicochemical Properties & Handling

| Property | Value |

|---|---|

| Compound Name | (S)-1-phenylpiperidine-3-carboxylic acid |

| Molecular Weight | 205.25 g/mol |

| Chemical Formula | C12H15NO2 |

| Primary Target | GABA Transporters (GATs) |

| Solubility | DMSO (≥20 mg/mL), Ethanol (Slightly soluble) |

| Storage | -20°C (Desiccated, protected from light) |

Protocol 1: In Vitro [3H]-GABA Radioligand Uptake Assay

Objective: To quantify the inhibitory potency (IC50) of (S)-1-phenylpiperidine-3-carboxylic acid against specific GAT subtypes. Self-Validating System: This protocol includes Tiagabine as a positive control for GAT-1 inhibition and a vehicle-only (DMSO) negative control to establish the baseline maximum uptake.

Step-by-Step Methodology:

-

Cell Preparation: Culture HEK-293 cells stably transfected with human GAT-1, GAT-2, or GAT-3 in 96-well plates until 80-90% confluent. Causality: Using heterologous expression systems isolates the specific transporter subtype, eliminating the confounding effects of mixed GAT populations present in native brain tissue[4].

-

Buffer Exchange: Wash cells twice with warm (37°C) Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2.5 mM CaCl2, 10 mM HEPES, 10 mM D-glucose, pH 7.4). Causality: GATs are secondary active transporters that strictly require the inward electrochemical gradients of Na+ and Cl- to drive GABA uptake[1]. KRH buffer maintains these essential physiological ion gradients.

-